AI-Mdp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

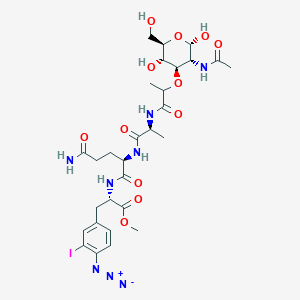

N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of muramyl dipeptide, which is a component of the bacterial cell wall peptidoglycan. The addition of the 3’-iodo-4’-azidophenylalanine moiety enhances its properties, making it a valuable tool in biochemical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester involves multiple steps. The process begins with the preparation of α-phenyl-D-glucosaminide peracetate, which is obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride, followed by deacetylation . This intermediate is then converted into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside through a series of reactions . The final step involves the condensation of this intermediate with L-Ala-D-iGln benzyl ether using the activated ester method, followed by the removal of protecting groups via acid hydrolysis and catalytic hydrogenolysis .

Industrial Production Methods

While the detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring the consistency and quality of the final product.

化学反応の分析

Types of Reactions

N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the azido group to an amine.

Substitution: The iodo group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Understanding Markov Decision Processes (MDPs)

MDPs provide a mathematical framework for modeling sequential decision-making problems where outcomes are partly random and partly under the control of a decision-maker. The key components of MDPs include:

- States : The different situations or configurations in which an agent can find itself.

- Actions : The choices available to the agent at each state.

- Transition Probabilities : The probabilities of moving from one state to another given a specific action.

- Rewards : The immediate return received after transitioning from one state to another due to an action.

Key Features of MDPs:

- Sequential Decision Making : MDPs are designed for scenarios where decisions need to be made in sequence over time.

- Probabilistic Outcomes : They account for uncertainty in outcomes, making them suitable for real-world applications.

Robotics

MDPs are extensively used in robotics for navigation and decision-making tasks. By modeling the environment as a series of states and actions, robots can learn optimal paths and strategies for tasks such as obstacle avoidance and path planning.

Case Study: Autonomous Vehicles

Autonomous vehicles utilize MDPs to make real-time decisions based on sensor data. For instance, an MDP model can help a self-driving car determine the best course of action when encountering pedestrians or other vehicles, thereby enhancing safety and efficiency .

Healthcare

In healthcare, MDPs are applied to optimize treatment strategies and improve patient outcomes. They can model complex medical decision-making processes where multiple treatment options exist.

Case Study: Cancer Detection

Research has shown that MDPs can enhance cancer detection methods by modeling repeated decision-making scenarios in imaging screenings. This approach allows for better long-term planning in treatment regimens .

Finance

MDPs play a crucial role in financial decision-making, particularly in portfolio management and risk assessment. They help identify optimal investment strategies under uncertain market conditions.

Case Study: Risk Management

Agriculture

In agricultural applications, MDPs optimize resource allocation, such as water usage for irrigation systems. By modeling environmental factors and crop needs, farmers can make data-driven decisions that enhance yield while conserving resources.

Case Study: Irrigation Efficiency

MDP-based models have been implemented to improve irrigation systems by predicting water needs based on soil moisture levels and weather forecasts, leading to more sustainable farming practices .

Data Tables

| Application Area | Key Benefits | Example Use Cases |

|---|---|---|

| Robotics | Enhanced navigation and obstacle avoidance | Autonomous vehicles |

| Healthcare | Improved treatment strategies | Cancer detection models |

| Finance | Optimized investment strategies | Portfolio risk management |

| Agriculture | Efficient resource allocation | Smart irrigation systems |

Challenges and Future Directions

Despite their widespread applicability, MDPs face challenges such as scalability and robustness against uncertainty. Future research is focused on:

作用機序

The mechanism of action of N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester involves its interaction with the immune system. The compound mimics the structure of bacterial cell wall components, thereby stimulating the immune system. It activates pattern recognition receptors such as NOD2, leading to the production of pro-inflammatory cytokines and the activation of immune cells .

類似化合物との比較

Similar Compounds

Muramyl Dipeptide (MDP): The parent compound of N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester, which also stimulates the immune system.

N-Acetylmuramyl-L-alanyl-D-isoglutamine α-phenylglycoside: Another derivative with similar immunostimulatory properties.

特性

CAS番号 |

111364-35-3 |

|---|---|

分子式 |

C29H41IN8O12 |

分子量 |

820.6 g/mol |

IUPAC名 |

methyl (2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(4-azido-3-iodophenyl)propanoate |

InChI |

InChI=1S/C29H41IN8O12/c1-12(33-26(44)13(2)49-24-22(34-14(3)40)29(47)50-20(11-39)23(24)42)25(43)35-18(7-8-21(31)41)27(45)36-19(28(46)48-4)10-15-5-6-17(37-38-32)16(30)9-15/h5-6,9,12-13,18-20,22-24,29,39,42,47H,7-8,10-11H2,1-4H3,(H2,31,41)(H,33,44)(H,34,40)(H,35,43)(H,36,45)/t12-,13?,18+,19-,20+,22+,23+,24+,29-/m0/s1 |

InChIキー |

MEGPXSZNPPLVTD-MMKTZVEFSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C |

異性体SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C |

正規SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C |

同義語 |

AI-MDP N-acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl este |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。